3-(4-Cyanophenyl)-5-fluorobenzoic acid
Description
3-(4-Cyanophenyl)-5-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a cyano group (-CN) at the para position of the phenyl ring and a fluorine atom at the meta position of the benzoic acid core. Its molecular formula is C₁₄H₈FNO₂, with a molecular weight of 241.22 g/mol (calculated).
Properties
IUPAC Name |
3-(4-cyanophenyl)-5-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2/c15-13-6-11(5-12(7-13)14(17)18)10-3-1-9(8-16)2-4-10/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAXPLYBKOELCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90688816 | |
| Record name | 4'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261920-66-4 | |
| Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-cyano-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261920-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Cyano-5-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90688816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)-5-fluorobenzoic acid typically involves the following steps:
Nitration: The starting material, 4-cyanophenyl, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Fluorination: The amine group is replaced with a fluorine atom through a diazotization reaction followed by a fluorination step.
Industrial Production Methods
Industrial production of 3-(4-Cyanophenyl)-5-fluorobenzoic acid may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanophenyl)-5-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-Cyanophenyl)-5-fluorobenzoic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Cyanophenyl)-5-fluorobenzoic acid involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, while the fluorobenzoic acid moiety can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-(4-Cyanophenyl)-5-fluorobenzoic acid with structurally analogous compounds, emphasizing substituent positions, physicochemical properties, and applications:
Key Observations:
Substituent Effects: Cyano (-CN) vs. Chloro (-Cl): The cyano group in 3-(4-Cyanophenyl)-5-fluorobenzoic acid increases polarity and hydrogen-bonding capacity compared to the chloro analog, making it more suitable for aqueous-phase reactions .
Synthetic Accessibility: Compounds with para-substituted cyano groups (e.g., 4-(2-Cyano-4-fluorophenyl)benzoic acid) are synthesized via Suzuki-Miyaura cross-coupling or Ullmann reactions, whereas ortho-substituted derivatives require protective group strategies to prevent side reactions .
Applications: Medicinal Chemistry: 3-(4-Cyanophenyl)-5-fluorobenzoic acid’s dual functional groups make it a candidate for kinase inhibitors, as seen in urea derivatives with similar structures achieving >80% yields in condensation reactions . Material Science: Di-fluorinated analogs like 3-(2-Carboxy-5-fluorophenyl)-4-fluorobenzoic acid exhibit enhanced thermal stability, suitable for high-performance polymers .
Research Findings and Trends
- Structure-Activity Relationships (SAR): Fluorine and cyano groups synergistically improve metabolic stability in vivo. For example, urea derivatives with 4-cyanophenyl groups show potent inhibitory activity against tyrosine kinases, with IC₅₀ values in the nanomolar range .
- Challenges: Ortho-substituted cyano-fluorobenzoic acids (e.g., 4-(2-Cyano-4-fluorophenyl)benzoic acid) face solubility issues in non-polar solvents, necessitating formulation optimization .
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